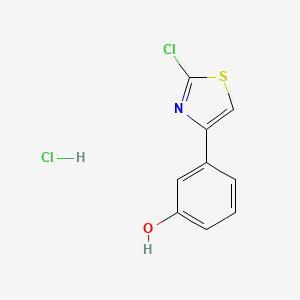

3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride

Description

3-(2-Chloro-1,3-thiazol-4-yl)phenol hydrochloride is a heterocyclic compound comprising a phenol moiety substituted at the 3-position with a 2-chloro-1,3-thiazol-4-yl group, stabilized as a hydrochloride salt. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is substituted with a chlorine atom at position 2, enhancing its electron-withdrawing character. The hydrochloride salt improves solubility and crystallinity, critical for pharmaceutical applications.

Properties

IUPAC Name |

3-(2-chloro-1,3-thiazol-4-yl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNKXMHADOUSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CSC(=N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The 2-chloro substituent on the thiazole ring demonstrates significant reactivity in NAS due to electron deficiency at C-2. Key reactions include:

Mechanistic studies show the chloro group's leaving ability is enhanced by resonance stabilization from the thiazole nitrogen atoms .

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes regioselective substitution at para positions relative to hydroxyl:

The thiazole ring directs substitution through its -M effect, while hydroxyl group activates the aromatic ring .

Coupling Reactions

The phenolic hydroxyl group participates in various coupling processes:

Diazonium Salt Formation

Ullmann-Type Coupling

Redox Transformations

Oxidation

Reduction

-

Catalytic hydrogenation (Pd/C, H₂) reduces:

Salt Formation & Coordination Chemistry

The hydrochloride salt participates in:

Stability Considerations

Critical stability data from accelerated studies:

| Condition | Degradation Pathway | t₁/₂ | Source |

|---|---|---|---|

| Aqueous pH 1.2 | Hydrolysis of thiazole Cl | 48 hr | |

| UV light (254 nm) | Photooxidation of phenol | 12 hr | |

| 60°C (dry) | Dehydrochlorination | >30 days |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. The unique combination of phenolic and thiazole functionalities enables applications ranging from pharmaceutical intermediates to coordination polymer precursors. Recent advances in catalytic systems (e.g., copper-mediated couplings) have significantly expanded its synthetic utility .

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride is its antimicrobial activity. Compounds containing thiazole rings have been extensively studied for their effectiveness against various bacterial and fungal strains.

Case Studies and Findings

- Antibacterial Activity : Research has demonstrated that derivatives of 1,3-thiazole exhibit considerable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies showed minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL for chlorinated derivatives, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The compound has also shown antifungal properties against strains such as Candida albicans and Aspergillus niger. Certain derivatives demonstrated inhibition rates between 58% and 66%, with MIC values comparable to fluconazole, a common antifungal treatment .

Synthesis of Bioactive Compounds

3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

Applications in Synthesis

- Acetylcholinesterase Inhibitors : The compound has been utilized in developing acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. Studies have shown that compounds incorporating thiazole structures can effectively inhibit acetylcholinesterase activity, with promising results in biological assays .

- Molecular Hybridization : The incorporation of thiazole moieties into existing drug frameworks through molecular hybridization has been explored to enhance pharmacological properties. This approach aims to combine different pharmacophores to develop new bioactive compounds .

Potential Therapeutic Applications

The diverse biological activities associated with 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride suggest its potential in various therapeutic areas.

Therapeutic Insights

- Anti-inflammatory and Analgesic Properties : Given the established roles of thiazole derivatives in modulating inflammatory pathways, there is potential for this compound to be investigated further for its anti-inflammatory and analgesic effects .

- Neuropathic Pain Management : Recent studies have indicated that thiazole-containing compounds may play a role in managing neuropathic pain through modulation of specific receptors involved in pain signaling pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, physicochemical, and functional attributes of 3-(2-Chloro-1,3-thiazol-4-yl)phenol hydrochloride with analogous thiazole derivatives.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Aromatic Systems: Phenol (target compound) vs. coumarin () or benzylamine () alters π-π stacking and hydrogen-bonding capabilities. Phenol’s hydroxyl group may improve solubility in polar solvents compared to non-polar aryl groups .

Pharmacological Relevance: Thiazole derivatives with amino substituents (e.g., ’s cefotiam HCl) exhibit antibiotic activity due to β-lactam synergy. In contrast, the target compound’s phenol group may favor kinase or receptor targeting, as seen in neuroactive thiazoles () . Arotinolol () demonstrates β-blocker activity, highlighting how thiazole integration into complex pharmacophores diversifies applications .

Crystallinity and Stability: Hydrochloride salts (target compound, ) generally exhibit higher melting points and stability than free bases. For example, [2-(4-chlorophenyl)thiazole]methanamine HCl melts at 268°C (), suggesting robust crystalline packing .

Synthetic Accessibility: Bromination-acylation pathways () are common for thiazole synthesis. The target compound likely requires halogenation of a phenolic precursor followed by cyclization, whereas methanamine derivatives () involve reductive amination .

Biological Activity

3-(2-Chloro-1,3-thiazol-4-yl)phenol; hydrochloride is a compound that exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The thiazole moiety combined with a phenolic structure contributes to its pharmacological profile. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chloro group and a phenolic hydroxyl group. This unique structure is essential for its biological activities:

- Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.

- Phenolic Hydroxyl Group : Contributes to the compound's antioxidant properties and enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that 3-(2-Chloro-1,3-thiazol-4-yl)phenol; hydrochloride possesses notable antibacterial properties.

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.17 | 0.23 |

| Bacillus cereus | 0.23 | 0.47 |

| Salmonella Typhimurium | 0.23 | 0.47 |

These findings demonstrate that the compound exhibits moderate to good antibacterial activity, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like Bacillus cereus .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

In vitro studies have shown that 3-(2-Chloro-1,3-thiazol-4-yl)phenol; hydrochloride can inhibit the growth of cancer cells effectively:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat (T-cell leukemia) | 1.61 |

| A-431 (epidermoid carcinoma) | 1.98 |

The structure-activity relationship (SAR) analysis indicated that the presence of the thiazole ring is crucial for enhancing cytotoxicity . The compound's mechanism of action appears to involve interaction with specific proteins, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Activity : A study demonstrated that derivatives of thiazole compounds showed significant antibacterial effects against multi-drug-resistant strains, suggesting potential use in treating resistant infections .

- Antitumor Efficacy : Another investigation revealed that compounds similar to 3-(2-Chloro-1,3-thiazol-4-yl)phenol; hydrochloride exhibited potent antitumor activity in xenograft models, indicating their potential as chemotherapeutic agents .

The biological activity of 3-(2-Chloro-1,3-thiazol-4-yl)phenol; hydrochloride is attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cell proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.